4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE
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Overview
Description
4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonamides, amides, and esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic aromatic substitution and esterification, which are well-established in industrial chemistry .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different sites of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenyl Benzoate: A simpler ester with similar structural features.
Methyl Benzoate: Another ester with a different alkyl group.
Ethyl Benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group .
Uniqueness
4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The presence of sulfonamide and amide groups distinguishes it from simpler esters and enhances its potential for biological activity.
Properties
Molecular Formula |
C30H27N3O5S |
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Molecular Weight |
541.6g/mol |
IUPAC Name |
[4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H27N3O5S/c1-22-13-16-26(19-23(22)2)33(39(36,37)28-11-7-4-8-12-28)21-29(34)32-31-20-24-14-17-27(18-15-24)38-30(35)25-9-5-3-6-10-25/h3-20H,21H2,1-2H3,(H,32,34)/b31-20+ |
InChI Key |
BZZLWMJKXRVCON-AJBULDERSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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